3-Methyl-1-(2-fluoro phenyl)butylalcohol
Description
3-Methyl-1-(2-fluorophenyl)butylalcohol is a fluorinated aromatic alcohol with a branched alkyl chain. Its structure comprises a butyl backbone (four carbons) with a methyl group at the third carbon and a 2-fluorophenyl substituent attached to the first carbon. The hydroxyl group is positioned on the first carbon, making it a tertiary alcohol (assuming the phenyl, hydroxyl, and two additional carbons are bonded to the same carbon).
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3 |
InChI Key |
WPEOUDYBSORWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) Repaglinide
Repaglinide, a hypoglycemic agent, shares a partial structural motif with the target compound: 3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino . Key differences include:
- Aromatic Substituent : Repaglinide has a 2-(piperidin-1-yl)phenyl group, whereas the target compound features a 2-fluorophenyl group.
- Functional Groups : Repaglinide contains an amide and a benzoic acid moiety, unlike the tertiary alcohol in 3-Methyl-1-(2-fluorophenyl)butylalcohol.
- Pharmacological Role : Repaglinide’s complexity enables insulin secretion modulation, while the target compound’s applications remain uncharacterized in the provided evidence.
(b) 2-Fluorophenol
2-Fluorophenol (CAS 367-12-4) is a phenol derivative with a fluorine atom at the ortho position . Contrasts with the target compound include:
- Acidity: Phenols (pKa ~10) are significantly more acidic than alcohols (pKa ~16–20).
- Solubility: The hydroxyl group in 2-fluorophenol enhances water solubility compared to tertiary alcohols but is offset by aromatic hydrophobicity.
(c) Isobutyl Alcohol (2-Methyl-1-propanol)
Isobutyl alcohol (CAS 78-83-1) is a primary branched alcohol with the formula (CH₃)₂CHCH₂OH . Differences from the target compound:
- Branching and Substituents : Simpler structure lacking aromatic or fluorine groups.
- Physical Properties : Higher volatility and water solubility due to being a primary alcohol.
(d) 2-Methoxyethanol
2-Methoxyethanol (CAS 109-86-4) contains an ether and primary alcohol group . Key distinctions:
- Polarity : Ether and hydroxyl groups increase polarity and water solubility compared to aromatic tertiary alcohols.
- Toxicity: 2-Methoxyethanol is associated with hematotoxic effects, highlighting how functional groups influence biological activity.
Hypothesized Physicochemical Properties (Based on Structural Analogues)
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